molecular formula C21H21N3O4S B3011653 ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate CAS No. 688335-62-8

ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

Cat. No. B3011653
CAS RN: 688335-62-8
M. Wt: 411.48
InChI Key: QKAOYAQXWZFYQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate” is a complex organic molecule. It contains a benzoate ester group, an imidazole ring, a thioether linkage, and a methoxyphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of various functional groups like the ester, imidazole ring, and thioether linkage could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Research indicates that derivatives of imidazole, such as ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate , have potential as neuroprotective and anti-neuroinflammatory agents . These compounds can be used to prevent or slow disease progression by reducing neuronal death, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s, as well as conditions like ischemic stroke and traumatic brain injury.

Antibacterial Applications

The compound has been evaluated for its antibacterial properties, particularly against Gram-positive and Gram-negative bacteria . It serves as a precursor for synthesizing various scaffolds, including triazine and thiazolidinone, which have shown effectiveness in combating bacterial infections and drug-resistant strains.

Synthesis of Heterocyclic Compounds

This compound is used in the synthesis of novel heterocyclic compounds, which are a core structure in many pharmaceutical drugs . These synthesized compounds have diverse applications, including as building blocks for more complex chemical entities.

Molecular Docking Studies

Molecular docking studies of ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate derivatives have shown favorable interactions with active residues of target proteins . This suggests their potential use in drug design and development, particularly in identifying binding affinities and predicting drug efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

The compound’s derivatives have been subject to QSAR modeling to predict their antibacterial activity . This application is significant in pharmaceutical research, where predicting the properties of compounds before synthesis can save valuable time and resources.

Drug Synthesis Intermediate

As an intermediate in drug synthesis, this compound contributes to the formation of various pharmacologically active agents . Its versatility in reactions makes it a valuable asset in the development of new medications.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with .

properties

IUPAC Name

ethyl 4-[[2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-20(26)15-7-9-16(10-8-15)23-19(25)14-29-21-22-11-12-24(21)17-5-4-6-18(13-17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKAOYAQXWZFYQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamido)benzoate

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